The Role of CCL27 in Cutaneous Immunity: A Technical Guide
The Role of CCL27 in Cutaneous Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of the chemokine CCL27 in skin immunity. Constitutively and inducibly expressed by epidermal keratinocytes, CCL27 is a critical mediator of T-cell trafficking to the skin, playing a pivotal role in both immune surveillance and the pathogenesis of inflammatory skin diseases. This document provides a comprehensive overview of its function, the signaling pathways it activates, and detailed experimental protocols for its study, with a focus on quantitative data and visual representations of key processes.
Core Function of CCL27 in Skin Immunity
CC-chemokine ligand 27 (CCL27), also known as cutaneous T-cell-attracting chemokine (CTACK), is a key orchestrator of immune cell trafficking to the skin.[1][2] Under normal physiological conditions, it is constitutively expressed by basal keratinocytes, contributing to the homing of skin-resident memory T cells.[3] However, its expression is significantly modulated in inflammatory contexts. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) upregulate CCL27 production, amplifying the recruitment of immune cells to sites of inflammation.[4][5][6]
CCL27 exerts its chemoattractant effects primarily through its interaction with the G protein-coupled receptor, CCR10, which is expressed on a specific subset of skin-homing memory T cells characterized by the expression of the cutaneous lymphocyte-associated antigen (CLA).[1][6][7] This selective recruitment of CLA+ T cells is a hallmark of the CCL27/CCR10 axis and is fundamental to T-cell-mediated skin inflammation.[4][5][7] The interaction between CCL27 and CCR10 not only guides T cells to the skin but is also involved in their adhesion and retention within the tissue.[4][8]
The dysregulation of CCL27 expression is a key feature of several inflammatory skin diseases. In atopic dermatitis, CCL27 levels are often elevated, contributing to the characteristic influx of Th2 lymphocytes.[1][8][9] Conversely, in psoriasis, the expression of CCL27 in lesional skin is often suppressed, a phenomenon that may be influenced by the complex interplay of other cytokines like IL-17.[7][10]
Quantitative Data on CCL27 Expression and Function
The following tables summarize key quantitative data related to CCL27 expression and its functional effects on T-cell migration.
Table 1: Regulation of CCL27 Expression
| Stimulus | Cell Type | Change in CCL27 Expression | Reference |
| TNF-α | Keratinocytes | Upregulation | [5][6][7] |
| IL-1β | Keratinocytes | Upregulation | [4][5][6] |
| IL-17 | Keratinocytes | Downregulation (late stage psoriasis) | [7] |
| Glucocorticosteroids (Clobetasol propionate) | Keratinocytes | Suppression | [4][5] |
Table 2: CCL27 Expression in Inflammatory Skin Diseases
| Disease | Location | Change in CCL27 Expression | Reference |
| Atopic Dermatitis | Lesional Skin & Serum | Increased | [1][6][8] |
| Psoriasis | Lesional Skin | Decreased/Suppressed | [7][8][10] |
| Allergic Contact Dermatitis | Lesional Skin | Increased | [4] |
| Hidradenitis Suppurativa | Lesional Skin | Severely Suppressed | [8][10] |
| Alopecia Areata | Hair Follicles | Downregulated | [10] |
Table 3: Functional Activity of CCL27
| Assay | Cell Type | EC50 / Effective Concentration | Reference |
| T-cell Migration (in vitro) | Jurkat cells (CXCR4+) responding to SDF-1α (example) | 0.003 - 3.0 nM | [11] |
| In vivo T-cell Recruitment | Mouse Skin | Intracutaneous injection attracts lymphocytes | [4][5] |
Signaling Pathways and Experimental Workflows
CCL27-CCR10 Signaling Pathway
The binding of CCL27 to its receptor, CCR10, on the surface of T cells initiates a cascade of intracellular signaling events that culminate in chemotaxis, adhesion, and cellular activation. This process is primarily mediated through G-protein coupling.
Caption: CCL27-CCR10 signaling cascade leading to T-cell migration.
Experimental Workflow: In Vitro T-Cell Migration Assay (Transwell)
A common method to quantify the chemotactic activity of CCL27 is the transwell migration assay. This workflow outlines the key steps involved.
Caption: Workflow for a CCL27-mediated T-cell migration assay.
Detailed Experimental Protocols
In Vitro T-Cell Migration (Chemotaxis) Assay
Objective: To quantify the chemotactic response of CCR10-expressing T cells to a gradient of CCL27.
Materials:
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well tissue culture plates
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CCR10-expressing T cells (e.g., primary human CLA+ T cells or a CCR10-transfected cell line)
-
Recombinant human CCL27
-
Assay medium (e.g., RPMI-1640 with 0.5% BSA)
-
Flow cytometer or cell counter
Protocol:
-
Cell Preparation:
-
Culture and expand CCR10-expressing T cells.
-
Prior to the assay, starve the cells in serum-free media for 2-4 hours.
-
Resuspend the cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.[12]
-
-
Chemoattractant Preparation:
-
Prepare a serial dilution of recombinant CCL27 in assay medium in the lower chambers of the 24-well plate. A typical concentration range would be from 0.1 to 1000 ng/mL.[11] Include a negative control with assay medium only.
-
-
Assay Setup:
-
Place the transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.[11]
-
-
Incubation:
-
Quantification of Migration:
-
Data Analysis:
-
Plot the number of migrated cells against the concentration of CCL27.
-
The results can be expressed as a chemotactic index (fold increase in migration over the negative control).
-
Immunohistochemistry for CCL27 in Skin Tissue
Objective: To visualize the localization and expression of CCL27 protein in skin biopsies.
Materials:
-
Formalin-fixed, paraffin-embedded skin tissue sections
-
Primary antibody: anti-CCL27 antibody (rabbit or goat polyclonal)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-goat IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or water bath).
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum if using a goat primary antibody).
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-CCL27 antibody at an optimized dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of CCL27 staining in the epidermis and dermis.
-
In Vivo T-Cell Recruitment Assay in a Mouse Model
Objective: To evaluate the ability of CCL27 to recruit T cells to the skin in a living organism.
Materials:
-
Mice (e.g., C57BL/6)
-
Recombinant murine CCL27
-
Phosphate-buffered saline (PBS)
-
Adoptively transferable, labeled T cells (e.g., CFSE-labeled, CCR10-expressing T cells)
-
Surgical tools for injection and tissue collection
-
Flow cytometer or fluorescence microscope
Protocol:
-
T-Cell Preparation and Labeling (Optional):
-
Isolate and culture murine T cells.
-
For tracking, label the T cells with a fluorescent dye such as CFSE according to the manufacturer's protocol.
-
Adoptively transfer the labeled T cells into recipient mice via intravenous injection.
-
-
Intradermal Injection:
-
Anesthetize the mice.
-
Inject a small volume (e.g., 20-50 µL) of recombinant murine CCL27 (e.g., 1-10 µg) intradermally into a specific site (e.g., the ear pinna or dorsal skin).
-
Inject an equivalent volume of PBS into a contralateral site as a negative control.
-
-
Recruitment Period:
-
Allow time for T-cell recruitment, typically ranging from 4 to 24 hours.
-
-
Tissue Collection and Analysis:
-
Euthanize the mice and excise the skin from the injection sites.
-
Prepare single-cell suspensions from the skin tissue by enzymatic digestion.
-
Analyze the single-cell suspensions by flow cytometry to quantify the number of recruited T cells (and labeled T cells, if applicable) by staining for T-cell markers (e.g., CD3, CD4, CD8).
-
Alternatively, the skin tissue can be processed for immunofluorescence microscopy to visualize the recruited cells.
-
This technical guide provides a solid foundation for understanding and investigating the critical role of CCL27 in skin immunity. The provided data, diagrams, and protocols offer valuable tools for researchers and drug development professionals working to unravel the complexities of skin inflammation and develop novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Cutaneous T Cell Lymphoma: Roles for Chemokines and Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCL27–CCR10 interactions regulate T cell–mediated skin inflammation | Semantic Scholar [semanticscholar.org]
- 5. CCL27-CCR10 interactions regulate T cell-mediated skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Skin–Brain Connection Hypothesis, Bringing Together CCL27-Mediated T-Cell Activation in the Skin and Neural Cell Damage in the Adult Brain [frontiersin.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. CCL27 is a crucial regulator of immune homeostasis of the skin and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 12. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
